2,3-Dihydro-1,4-naphthoquinone
Overview
Description
2,3-Dihydro-1,4-naphthoquinone is an organic compound belonging to the naphthoquinone family It is characterized by a naphthalene ring system with two carbonyl groups at the 1 and 4 positions and a hydrogenated 2,3-double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydro-1,4-naphthoquinone can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using suitable reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction typically occurs in an organic solvent like ethanol or methanol under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 1,4-naphthoquinone. This process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas. The reaction is carried out in a high-pressure reactor to ensure efficient conversion and high yield .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1,4-naphthoquinone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1,4-naphthoquinone.
Reduction: Tetrahydro-1,4-naphthoquinone.
Substitution: Various 2,3-disubstituted naphthoquinone derivatives.
Scientific Research Applications
2,3-Dihydro-1,4-naphthoquinone has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-naphthoquinone involves its redox properties. It can undergo reversible oxidation and reduction, making it a useful redox mediator. In biological systems, it can generate reactive oxygen species, leading to oxidative stress and cell death. This property is exploited in its anticancer and antimicrobial activities .
Comparison with Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the hydrogenation at the 2,3 positions.
2-Methyl-1,4-naphthoquinone (Menadione): A synthetic derivative with a methyl group at the 2 position, known for its role as a vitamin K precursor.
2,3-Dichloro-1,4-naphthoquinone: A chlorinated derivative with enhanced electrophilic properties.
Uniqueness: 2,3-Dihydro-1,4-naphthoquinone is unique due to its hydrogenated 2,3-double bond, which imparts distinct chemical reactivity compared to its parent compound and other derivatives. This feature allows it to participate in specific reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,3-dihydronaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGGJMFMHQHTFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467177 | |
Record name | 2,3-Dihydro-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21545-31-3 | |
Record name | 2,3-Dihydro-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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